molecular formula C9H10F2O B11764232 1-(1,1-Difluoroethyl)-4-methoxybenzene

1-(1,1-Difluoroethyl)-4-methoxybenzene

Cat. No.: B11764232
M. Wt: 172.17 g/mol
InChI Key: SFJIJFYKWOOUBR-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-methoxybenzene is an aromatic compound characterized by the presence of a difluoroethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoroethyl)-4-methoxybenzene can be synthesized through a nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . The reaction typically involves the use of a nickel catalyst, such as nickel(II) chloride, in the presence of a base like potassium carbonate, under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: Reduction of the difluoroethyl group can yield ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Ethyl-substituted benzene derivatives.

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

  • 1-(1,1-Difluoroethyl)-4-chlorobenzene
  • 1-(1,1-Difluoroethyl)-4-nitrobenzene
  • 1-(1,1-Difluoroethyl)-4-aminobenzene

Uniqueness: 1-(1,1-Difluoroethyl)-4-methoxybenzene is unique due to the presence of both the difluoroethyl and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry, where it can serve as a versatile intermediate for the synthesis of bioactive molecules.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(1,1-difluoroethyl)-4-methoxybenzene

InChI

InChI=1S/C9H10F2O/c1-9(10,11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3

InChI Key

SFJIJFYKWOOUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(F)F

Origin of Product

United States

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